molecular formula C20H20N4O3S B2524199 (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone CAS No. 477867-18-8

(6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone

Cat. No. B2524199
CAS RN: 477867-18-8
M. Wt: 396.47
InChI Key: NVFQJYWHEVFHBJ-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of sulfonyl-morpholino-pyrimidine, which is part of a class of selective mTOR kinase inhibitors. These compounds have been identified as having good physicochemical properties and selectivity over related kinases such as PI3Kα. The presence of a morpholine group and a phenyl sulfone moiety suggests that the compound may have been designed to optimize interactions with the mTOR kinase active site, potentially through hydrogen bonding or hydrophobic interactions .

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine and piperidine enamines of cyclohexanone with phenyl vinyl sulfone, leading to alkylated enamines. The structure of these products is confirmed by spectral and chemical evidence . Another relevant synthesis pathway includes the condensation of chloropurine with arylsulfonyl chlorides, followed by substitution with morpholine . These methods indicate that the synthesis of the compound would likely involve similar strategies, utilizing morpholine as a nucleophile and phenyl sulfone as an electrophile in a substitution or addition reaction.

Molecular Structure Analysis

The molecular structure of sulfonyl-morpholino-pyrimidine derivatives is crucial for their activity as mTOR kinase inhibitors. The requirement for a hydrogen bond donor at the 4-position of the phenyl ring is highlighted, which is essential for the interaction with the kinase . Computational analysis of similar compounds, such as 6-morpholino-9-sulfonylpurine derivatives, has shown that electron-donating substituents at the C6 position promote the predominance of the desired N9 tautomers and ensure the stability of the final products .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the morpholine and phenyl sulfone groups. The morpholine group can participate in nucleophilic substitution reactions, while the phenyl sulfone may undergo addition reactions with enamines . The sulfonylation reactions are regioselective, occurring at specific positions on the purine ring, which is critical for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-morpholino-pyrimidine derivatives, such as solubility, stability, and selectivity, are important for their function as kinase inhibitors. These properties are optimized through the careful design of the molecular structure, including the placement of key functional groups that enhance interactions with the target enzyme . The antiproliferative activity of these compounds on various human carcinoma, lymphoma, and leukemia cells has been demonstrated, with certain derivatives showing significant effects on the cell cycle .

Scientific Research Applications

Green Chemistry and Synthetic Improvements

Nishide et al. (2004) explored the utility of methyl 6-morpholinohexyl sulfide and its derivatives as efficient, odorless substitutes for dimethyl sulfide and dimethyl sulfoxide in Corey–Kim and Swern oxidations. These modifications offer an environmentally friendly alternative for common oxidation reactions in organic synthesis, with improved separation and purification processes due to their odorless nature and easy aqueous extractability of oxidation products (Nishide et al., 2004).

Antibacterial Activity

El-ezbawy and Alshaikh (1990) synthesized compounds derived from pyridyl diarylsulfide and diarylsulfones, including structures related to (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone. These compounds exhibited notable antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents (El-ezbawy & Alshaikh, 1990).

Modulation of Antibiotic Activity

Oliveira et al. (2015) studied the modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant bacterial strains. Their findings indicated that this compound, when used in combination with traditional antibiotics, could enhance their efficacy against resistant strains, suggesting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).

Organic Electronics

Kim et al. (2011) evaluated a bis-sulfone small molecule, closely related to the core structure of (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone, as a host for phosphor iridium(III) complexes in blue-green organic light-emitting devices. Their research demonstrates the potential of such sulfone compounds in enhancing the efficiency and performance of electrophosphorescent devices, contributing to the development of advanced materials for optoelectronic applications (Kim et al., 2011).

properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,18-6-2-1-3-7-18)15-17-13-19(24-9-11-27-12-10-24)23-20(22-17)16-5-4-8-21-14-16/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQJYWHEVFHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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